molecular formula C16H14N4O3S B2630875 N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 923146-69-4

N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2630875
CAS No.: 923146-69-4
M. Wt: 342.37
InChI Key: CPSUYRIWVOOYJU-UHFFFAOYSA-N
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Description

N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic organic compound designed for research use only. It is not intended for diagnostic or therapeutic applications. This molecule is of significant interest in medicinal chemistry and drug discovery due to its complex structure, which incorporates three privileged heterocyclic scaffolds: furan, thiazole, and pyridine. These moieties are frequently explored in the development of novel bioactive compounds because of their versatile pharmacological potential. The strategic incorporation of the pyridinylmethyl carbamoyl group into the thiazole-furan carboxamide core is designed to modulate the molecule's physicochemical properties and its interaction with biological targets. Compounds featuring the thiazole ring are known to exhibit a wide range of biological activities, as the thiazole moiety is a common feature in molecules that interact with various enzymes and receptors . Similarly, furan-2-carboxamide derivatives have been investigated as potential inhibitors of specific targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), highlighting their relevance in anticancer research . Furthermore, pyridine-3-carboxamide (nicotinamide) analogs are recognized for their diverse biological activities, including antibacterial and antifungal properties, and serve as fundamental building blocks in the synthesis of biologically active compounds . The presence of an amide linkage in its structure often contributes to strong binding affinities in molecular interactions, as seen in similar scaffolds . Researchers can utilize this chemical as a key intermediate or a lead compound for further derivatization. Its primary applications include serving as a building block in organic synthesis, a candidate for high-throughput screening in pharmacological assays, and a tool compound in structure-activity relationship (SAR) studies to optimize potency and selectivity against specific disease targets.

Properties

IUPAC Name

N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-14(18-9-11-3-1-5-17-8-11)7-12-10-24-16(19-12)20-15(22)13-4-2-6-23-13/h1-6,8,10H,7,9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSUYRIWVOOYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The pyridine ring is then incorporated through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient reaction conditions, and continuous flow processes to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: N-[4-({[(3-Methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide (CAS 923226-70-4)

  • Structural Differences : The pyridin-3-yl group in the target compound is replaced with a 3-methoxyphenyl moiety.
  • The absence of pyridine’s basic nitrogen could reduce hydrogen-bonding capacity, impacting target binding .
  • Synthetic Similarities : Both compounds likely utilize carbamoyl linkage formation via isocyanate reactions, a method demonstrated in and with yields of 55–63% .
Table 1: Substituent Comparison
Compound R-Group on Carbamoyl Chain Key Functional Groups
Target Compound Pyridin-3-ylmethyl Pyridine (basic N), thiazole
CAS 923226-70-4 () 3-Methoxyphenylmethyl Methoxy (electron-donating)

Heterocyclic Variants with Furan-Thiazole Motifs

N-{[5-({[(1,3-Benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide (392684-82-1)
  • Structural Differences : Replaces the thiazole core with a triazole ring and introduces a benzothiazole carbamoyl group.
  • Implications: The triazole may enhance metabolic stability compared to thiazole.
6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide ()
  • Structural Differences : Incorporates an oxazolo[5,4-b]pyridine fused ring system instead of a simple thiazole.
  • Implications :
    • The fused ring system increases rigidity, possibly enhancing selectivity for planar binding pockets.
    • The phenyl substituents may contribute to π-π interactions with aromatic residues in enzymes .

Sulfonamide-Based Analogs ( and )

Compounds such as N-[(4-chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide () and N-[(3,4-dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide () feature sulfonamide linkages instead of carboxamides.

  • Key Differences :
    • Sulfonamides are stronger acids (pKa ~1–2) compared to carboxamides (pKa ~15–17), affecting ionization and solubility.
    • The thiadiazole and pyrazole substituents in these analogs introduce distinct electronic and steric profiles .
Table 2: Physicochemical Property Comparison
Compound Type Functional Group pKa (Approx.) LogP (Predicted)
Target Compound Carboxamide ~15–17 2.5–3.5
Sulfonamide Analogs Sulfonamide ~1–2 3.0–4.0

Dihydropyridine Derivatives ()

Compounds like AZ257 and AZ331 () contain 1,4-dihydropyridine cores with furyl and substituted phenyl groups.

  • Structural Contrast :
    • Dihydropyridines are redox-active and often used as calcium channel blockers, unlike the thiazole-based target compound.
    • The thioether linkage in AZ257 may confer greater stability than the carbamoyl group in the target compound .

Biological Activity

N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of a thiazole moiety, a furan ring, and a pyridine group. This structural diversity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₄H₁₃N₃O₂S
  • Molecular Weight : 287.34 g/mol

Structural Features

FeatureDescription
Thiazole MoietyContributes to biological activity
Furan RingIncreases lipophilicity
Pyridine GroupPotential for enzyme interaction

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its mechanism generally involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance:

  • In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and HT29 (human colon cancer) cells.

Case Study: Cytotoxicity Assay Results

Cell LineIC₅₀ (µM)Reference Drug IC₅₀ (µM)
A-4311.98Doxorubicin 2.5
HT291.61Doxorubicin 2.0

These results indicate that the compound exhibits significant antiproliferative activity, potentially surpassing traditional chemotherapeutic agents in efficacy.

Antiviral Properties

The compound has also been investigated for antiviral activity. Research indicates that derivatives of thiazole and pyridine can exhibit enhanced antiviral properties against certain viruses.

Notable Findings

  • A study showed that modifications in the thiazole structure significantly improved antiviral efficacy against viral targets compared to lead compounds like nevirapine .

Antibacterial Activity

The presence of the thiazole moiety has been associated with antibacterial properties as well. Compounds with similar structures demonstrated activity against Gram-positive bacteria, suggesting that this compound may possess similar capabilities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituents on the Thiazole Ring : Electron-donating groups enhance cytotoxicity.
  • Pyridine Modifications : Alterations at specific positions can increase enzyme binding affinity.

SAR Analysis Table

Modification TypeImpact on Activity
Electron-donating groupsIncreased cytotoxicity
Halogen substitutionsEnhanced antibacterial properties

Q & A

Basic: What are the key steps and challenges in synthesizing N-[4-({[(pyridin-3-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide?

Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under controlled temperatures (60–80°C) .
  • Step 2: Introduction of the pyridinylmethyl carbamoyl group via nucleophilic substitution or coupling reactions (e.g., using HATU/DIPEA in DMF) .
  • Step 3: Final coupling of the furan-2-carboxamide moiety using carbodiimide-mediated amidation .
    Challenges:
  • Purification of intermediates due to similar polarities (requires column chromatography or HPLC).
  • Sensitivity of the thiazole ring to oxidative degradation, necessitating inert atmospheres .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?

Validation relies on:

  • NMR spectroscopy (1H/13C) to confirm connectivity of the thiazole, pyridinylmethyl, and furan groups .
  • High-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the carbamoyl linkage .
  • HPLC purity analysis (>95% purity threshold for biological assays) .

Basic: What preliminary biological assays are recommended to screen its activity?

  • Enzyme inhibition assays: Test against kinases (e.g., EGFR, CDK2) due to structural similarity to known thiazole-based inhibitors .
  • Cell viability assays: Use cancer cell lines (e.g., MCF-7, A549) with IC50 determination via MTT/WST-1 protocols .
  • Anti-inflammatory screening: Measure COX-2 or TNF-α inhibition in macrophage models .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Modify substituents: Replace the pyridin-3-ylmethyl group with substituted benzyl or heteroaryl groups to assess steric/electronic effects .
  • Thiazole ring variations: Introduce methyl or halogen substituents at the 4-position to enhance metabolic stability .
  • Molecular docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR) and prioritize derivatives .

Advanced: What mechanistic hypotheses explain its potential bioactivity, and how can they be tested?

Hypotheses:

  • Kinase inhibition: The thiazole and pyridine groups may chelate Mg2+ in ATP-binding pockets .
  • Receptor antagonism: The furan carboxamide could mimic endogenous ligands (e.g., adenosine) in GPCR binding .
    Testing methods:
  • Surface plasmon resonance (SPR) for real-time binding kinetics.
  • Cellular thermal shift assays (CETSA) to confirm target engagement .

Advanced: How can computational modeling guide the optimization of reaction conditions for synthesis?

  • Reaction path prediction: Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., cyclization) .
  • Solvent optimization: COSMO-RS simulations to select solvents that maximize yield (e.g., DMF vs. THF) .

Advanced: How should researchers address contradictions in reported biological activity data?

  • Cross-validate assays: Compare results across orthogonal methods (e.g., enzymatic vs. cell-based assays) .
  • Control for off-target effects: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
  • Meta-analysis: Aggregate data from structurally analogous compounds to identify trends (e.g., pyridine vs. pyrimidine substituents) .

Advanced: What strategies improve the compound’s solubility and stability for in vivo studies?

  • Salt formation: Use hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug design: Introduce ester or phosphate groups on the furan ring for hydrolytic activation .
  • Lyophilization: Stabilize the compound in PBS or cyclodextrin complexes for long-term storage .

Advanced: How can metabolic pathways and degradation products be characterized?

  • In vitro metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Forced degradation studies: Expose to heat, light, and acidic/alkaline conditions to identify degradation products .

Advanced: What interdisciplinary approaches are critical for advancing this compound to preclinical trials?

  • Chemical biology: Use click chemistry (e.g., CuAAC) to attach fluorescent probes for cellular tracking .
  • Pharmacokinetics: Conduct rodent ADME studies with LC-MS quantification of plasma/tissue levels .
  • Toxicology: Screen for hERG inhibition and genotoxicity (Ames test) to mitigate attrition risks .

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